molecular formula C18H18N2O3S B2945582 1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1704532-81-9

1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2945582
CAS No.: 1704532-81-9
M. Wt: 342.41
InChI Key: INSQBGJEZWAZPD-UHFFFAOYSA-N
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Description

1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound featuring a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea under acidic conditions.

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Spiro Compound Formation: The final step involves the formation of the spiro compound by reacting the thiazole and benzofuran intermediates with a piperidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Benzofuran Derivatives: Compounds with benzofuran moieties are known for their diverse pharmacological properties.

    Piperidine Derivatives: Piperidine-containing compounds are widely studied for their therapeutic potential.

Uniqueness

1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different configurations.

Properties

IUPAC Name

1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-15(24-12(2)19-11)16(21)20-9-5-8-18(10-20)14-7-4-3-6-13(14)17(22)23-18/h3-4,6-7H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSQBGJEZWAZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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